5'-amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-9-11(10-2-1-4-17-10)12(18-13(9)15)8-3-5-16-7-8/h1-5,7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZRBKUIWAODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bifuran Core: The bifuran core can be synthesized through a coupling reaction between two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For example, a furan derivative with a leaving group (such as a halide) can react with ammonia or an amine to form the corresponding amino-furan.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction. This can be achieved by reacting a furan derivative with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient and cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the amino and carbonitrile groups allows for specific binding to active sites, potentially inhibiting or modulating the activity of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5'-amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile with structurally related compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.
Structural Analogs with Furan and Cyano Groups
Key Observations:
- Core Heterocycle: The bifuran backbone of the target compound distinguishes it from single furan or hybrid chromene/pyran analogs.
- Substituent Position: The furan-3-yl substituent in the target compound contrasts with furan-2-yl groups in analogs like 2-amino-5-phenylfuran-3-carbonitrile . The 3-position may sterically hinder reactions compared to 2-substituted furans.
Physicochemical Properties
- Melting Points: Analogs like 2-amino-4-(1-benzylindol-2-yl)-6-(furan-2-yl)isophthalonitrile (3h) exhibit high melting points (215–217°C) due to rigid aromatic systems and hydrogen bonding from -NH₂ . The target compound’s melting point is unreported but may follow this trend.
- Stability: The cyano group’s electron-withdrawing nature stabilizes the bifuran backbone against oxidation, as seen in similar furan carbonitriles .
Biological Activity
5'-Amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile, also known by its IUPAC name 2-amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile, is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties.
- Molecular Formula: C13H8N2O3
- Molecular Weight: 240.218 g/mol
- CAS Number: 24386-17-2
- SMILES: NC1=C(C#N)C(C2=CC=CO2)=C(O1)C1=CC=CO1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study on related furan derivatives demonstrated that at a concentration of 0.1 mmol/g, they could inhibit inflammation by 38–57.7% . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Cytotoxic Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values around 10 μM.
- HSC-3 (squamous cell carcinoma) : IC50 values around 7.5 μM .
These findings suggest that the compound may enhance the effectiveness of existing anticancer therapies through synergistic effects with other drugs like gefitinib and 5-fluorouracil.
Antimicrobial Activity
The antimicrobial properties of related furan compounds have also been investigated. In one study, derivatives exhibited promising antibacterial activity against standard and clinical strains, with minimum inhibitory concentrations (MICs) ranging between 0.25 to 4 µg/mL . This suggests that this compound may possess similar antimicrobial properties.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple pathways:
- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, reducing inflammatory responses.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Effects : Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
